2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol
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Overview
Description
2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol typically involves a multi-step process. One common method includes the reaction of 3,5-dibromosalicylaldehyde with 2-(3-fluorophenyl)-1,3-benzoxazole-5-amine in the presence of a suitable solvent like ethanol. The mixture is refluxed for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., NBS). Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or functionalized derivatives.
Scientific Research Applications
2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-isopropyl-3-methylphenol: Shares similar bromine substitution but differs in other functional groups.
2,4-Dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline: Similar bromine substitution with different amine groups.
2,4-Dibromo-6-(((3-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol: Contains similar bromine and phenol groups but with different substituents.
Uniqueness
The uniqueness of 2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol lies in its specific combination of bromine, fluorine, and benzoxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H11Br2FN2O3 |
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Molecular Weight |
506.1 g/mol |
IUPAC Name |
2,4-dibromo-6-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H11Br2FN2O3/c21-14-7-11(18(26)17(22)19(14)27)9-24-13-4-5-16-15(8-13)25-20(28-16)10-2-1-3-12(23)6-10/h1-9,26-27H |
InChI Key |
GEEYOIPECIZCHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C(=C4O)Br)O)Br |
Origin of Product |
United States |
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